molecular formula C33H28O10 B1210549 Chamaejasmenin C CAS No. 89595-70-0

Chamaejasmenin C

Cat. No.: B1210549
CAS No.: 89595-70-0
M. Wt: 584.6 g/mol
InChI Key: RCENZFSDCKZBLJ-UHFFFAOYSA-N
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Description

Chamaejasmenin C is a biflavonoid compound isolated from the roots of the plant Stellera chamaejasme L., which belongs to the Thymelaeaceae family. This plant is a traditional Chinese herbal medicine widely distributed in the north and southwest of China. The roots of Stellera chamaejasme L. are commonly used for the treatment of various ailments such as scabies, tinea, stubborn skin ulcers, chronic tracheitis, and tuberculosis .

Mechanism of Action

Target of Action

Chamaejasmenin C, a biflavanone isolated from the roots of Stellera chamaejasme, has been found to exhibit potent nematicidal activity against second-stage juveniles (J2s) of Bursaphelenchus xylophilus and B. mucronatus . It also exerts anti-proliferative effects on various human solid tumor cell lines, including liver carcinoma, non-small cell lung cancer, osteosarcoma, colon cancer, and cervical cancer cell lines .

Mode of Action

It has been observed to induce prominent expression of the dna damage marker γ-h2ax, as well as apoptosis in sensitive human solid tumor cell lines . This suggests that this compound may interact with its targets to cause DNA damage, leading to cell death.

Biochemical Pathways

This compound appears to affect the cell cycle, as treatment with this compound has been shown to cause prominent G0/G1 phase arrest in sensitive human solid tumor cell lines . This indicates that this compound may interfere with the biochemical pathways involved in cell cycle regulation, thereby inhibiting cell proliferation.

Result of Action

This compound has demonstrated potent anti-proliferative effects in various human solid tumor cell lines . It appears to achieve this by inducing DNA damage and apoptosis, as well as causing cell cycle arrest . These actions result in the inhibition of cell proliferation, which may contribute to the compound’s potential anti-cancer effects.

Biochemical Analysis

Biochemical Properties

Chamaejasmenin C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in cell division, thereby exhibiting antimitotic properties . Additionally, it interacts with fungal cell wall proteins, disrupting their integrity and leading to antifungal effects . The compound’s ability to bind to DNA and induce damage further highlights its potential as an anticancer agent .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it induces cell cycle arrest, particularly at the G0/G1 phase, and promotes apoptosis . This compound also influences cell signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which plays a role in cell proliferation and differentiation . Furthermore, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby modulating cellular metabolism and promoting cell death in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA, causing structural damage and triggering the DNA damage response pathway . This interaction leads to the activation of proteins involved in DNA repair and apoptosis, such as γ-H2AX . Additionally, this compound inhibits the activity of enzymes like topoisomerase, which is essential for DNA replication and cell division . The compound’s ability to modulate gene expression further contributes to its anticancer properties by promoting apoptosis and inhibiting cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its bioactivity for extended periods . Prolonged exposure to light and heat can lead to degradation, reducing its efficacy . In vitro studies have shown that this compound induces immediate DNA damage and apoptosis in cancer cells, with long-term effects including sustained cell cycle arrest and inhibition of cell proliferation . In vivo studies have demonstrated that the compound’s anticancer effects persist over time, leading to reduced tumor growth and metastasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Studies have identified a threshold dose below which this compound maintains its therapeutic efficacy without causing significant toxicity . This dose-dependent response highlights the importance of optimizing dosage regimens to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of enzymes involved in lipid metabolism, such as fatty acid synthase and stearoyl-CoA desaturase . Additionally, this compound influences metabolic flux by altering the expression of genes involved in glycolysis and oxidative phosphorylation . These effects on metabolic pathways contribute to the compound’s ability to inhibit cancer cell proliferation and promote apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to bind to plasma proteins, facilitating its distribution throughout the body . Additionally, this compound is taken up by cells via active transport mechanisms, allowing it to accumulate in target tissues . This targeted distribution enhances the compound’s bioavailability and therapeutic efficacy, particularly in cancer treatment .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and induces damage . This nuclear localization is facilitated by targeting signals and post-translational modifications that direct this compound to the nucleus . Additionally, the compound can localize to other subcellular compartments, such as the mitochondria, where it influences mitochondrial function and promotes apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chamaejasmenin C is typically isolated from the roots of Stellera chamaejasme L. The isolation process involves several steps, including extraction with organic solvents, followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). The structure and configuration of this compound are elucidated using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through the extraction and purification processes from the natural plant source, Stellera chamaejasme L.

Chemical Reactions Analysis

Types of Reactions: Chamaejasmenin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound with altered functional groups .

Scientific Research Applications

Chamaejasmenin C has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a reference compound in the study of biflavonoids and their chemical properties.
  • Investigated for its potential as a natural antioxidant due to its ability to scavenge free radicals.

Biology:

  • Studied for its anti-inflammatory and antimicrobial properties.
  • Explored for its potential to inhibit the growth of certain bacteria and fungi.

Medicine:

Industry:

  • Potential use in the development of natural preservatives and antimicrobial agents for food and cosmetic products.

Comparison with Similar Compounds

Chamaejasmenin C is part of a group of biflavonoids isolated from Stellera chamaejasme L. Similar compounds include chamaejasmenin A, chamaejasmenin B, neochamaejasmin A, and neochamaejasmin B .

Comparison:

    Chamaejasmenin A and B: These compounds also exhibit anti-cancer and antimicrobial properties but may differ in their potency and specific biological activities.

    Neochamaejasmin A and B: These biflavonoids share structural similarities with this compound but may have distinct pharmacological profiles and mechanisms of action.

Uniqueness: this compound is unique due to its specific molecular structure and the combination of biological activities it exhibits. Its ability to induce DNA damage and cell cycle arrest in cancer cells highlights its potential as a therapeutic agent .

Properties

IUPAC Name

5,7-dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCENZFSDCKZBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the biological activities reported for Chamaejasmenin C?

A1: this compound, a C-3/C-3'' biflavanone, has demonstrated potent antimitotic and antifungal activities. [] It also exhibits significant nematicidal activity, particularly against Bursaphelenchus xylophilus, the causal agent of pine wilt disease. [] Additionally, research suggests it possesses immunomodulatory activity. []

Q2: Where has this compound been found in nature?

A2: this compound was initially isolated from the roots of Stellera chamaejasme L., a plant known for its medicinal properties. [, , ] It has also been found in Ochna lanceolata, highlighting its presence in diverse plant species. []

Q3: What is the structural difference between this compound and its enantiomer?

A3: this compound is enantiomeric to a known compound called chamaejasmenin B. [] This means they have the same molecular formula and connectivity of atoms but differ in their three-dimensional spatial arrangements, making them mirror images of each other.

Q4: Has the nematicidal activity of this compound been explored?

A4: Yes, studies have shown that this compound exhibits potent nematicidal activity against Bursaphelenchus xylophilus, causing significant mortality. [] This finding suggests its potential as a lead compound for developing botanical nematicides for managing pine wilt disease.

Q5: What are the potential applications of this compound based on current research?

A5: The diverse biological activities of this compound suggest several potential applications:

  • Antifungal agent: Its potent antifungal activity makes it a promising candidate for developing new antifungal treatments. []
  • Nematicide: Its strong nematicidal effect, especially against Bursaphelenchus xylophilus, highlights its potential for controlling pine wilt disease in a more environmentally friendly manner. []
  • Immunomodulatory agent: Its immunomodulatory activity warrants further investigation for potential therapeutic applications in immune-related disorders. []

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